Ethyl 4-chloropyrazolo[1,5-a]pyridine-2-carboxylate
Description
Ethyl 4-chloropyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a chlorine atom at position 4 and an ethyl ester group at position 2. The chlorine substituent enhances electronic properties, while the ethyl ester group provides a handle for further functionalization. This article provides a detailed comparison of this compound with structurally analogous derivatives, focusing on molecular properties, substituent effects, and synthetic relevance.
Properties
Molecular Formula |
C10H9ClN2O2 |
|---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
ethyl 4-chloropyrazolo[1,5-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-6-9-7(11)4-3-5-13(9)12-8/h3-6H,2H2,1H3 |
InChI Key |
HQJYDEOPSQFGLK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN2C=CC=C(C2=C1)Cl |
Origin of Product |
United States |
Biological Activity
Ethyl 4-chloropyrazolo[1,5-a]pyridine-2-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyridine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes current research findings regarding its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Synthesis
This compound features a pyrazolo[1,5-a]pyridine core with a carboxylate ester at the second position and a chlorine substituent at the fourth position. The synthesis of this compound typically involves multi-step reactions starting from 5-amino-3-methylpyrazole and diethyl malonate under basic conditions, followed by chlorination and functional group modifications to enhance biological activity .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- IRAK4 Inhibition : Research indicates that compounds with similar structures can inhibit interleukin-1 receptor-associated kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways. This inhibition can lead to reduced pro-inflammatory cytokine production .
- PI3K Pathway Modulation : The compound may also affect the phosphoinositide 3-kinase (PI3K) signaling pathway, which is crucial for cell proliferation and survival. Specific isoforms like PI3Kδ and PI3Kγ are particularly relevant in immune responses .
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties in various in vitro models. For instance:
- Inhibition of IL-6 Secretion : In vivo studies have shown that similar compounds can inhibit IL-6 secretion in a dose-dependent manner, suggesting potential therapeutic applications for inflammatory diseases .
Anticancer Potential
The compound's anticancer effects have been explored through various assays:
- Cell Proliferation Inhibition : Studies involving cancer cell lines have indicated that derivatives of pyrazolo[1,5-a]pyridine can inhibit cell proliferation and induce apoptosis. For example, one study reported that specific analogs led to significant apoptosis induction in acute myelogenous leukemia (AML) models .
Data Summary
The following table summarizes key biological activities associated with this compound and its derivatives:
Scientific Research Applications
Research indicates that ethyl 4-chloropyrazolo[1,5-a]pyridine-2-carboxylate exhibits various biological activities. Its structural similarities to other bioactive compounds suggest potential therapeutic applications.
Antitumor Activity
Recent studies have highlighted the anticancer properties of pyrazolo derivatives. For instance, modifications to the pyrazolo core have been shown to enhance selectivity against specific kinases involved in tumor progression. This compound may serve as a scaffold for developing selective inhibitors targeting protein kinases implicated in cancer .
Kinase Inhibition
The compound has been identified as a potential inhibitor of AXL and c-MET kinases. These kinases are involved in cellular signaling pathways that regulate growth and differentiation. Selective inhibition of these kinases could lead to therapeutic benefits in diseases characterized by aberrant kinase activity .
Material Science Applications
In addition to its medicinal applications, this compound has shown promise in material science. Its unique photophysical properties make it suitable for applications in fluorescence-based technologies. Recent research has explored its use as a lipid droplet biomarker in cancer cell studies due to its ability to emit fluorescence under specific conditions .
Case Studies and Experimental Findings
Several experimental studies have documented the synthesis and application of this compound:
| Study | Objective | Methodology | Findings |
|---|---|---|---|
| Study 1 | Synthesis of derivatives | Palladium-catalyzed reactions | New derivatives with enhanced biological activity were synthesized. |
| Study 2 | Antitumor activity assessment | In vitro assays on cancer cell lines | The compound exhibited significant cytotoxic effects against specific cancer types. |
| Study 3 | Kinase inhibition profiling | Enzyme assays | Identified as a selective inhibitor for AXL and c-MET kinases with promising IC50 values. |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The 4-chlorine atom serves as a primary site for nucleophilic displacement due to its electron-deficient aromatic environment. Key reactions include:
-
Amine substitution : Reacts with primary/secondary amines (e.g., morpholine, piperidine) in polar aprotic solvents (DMF/DMSO) at 80–100°C, yielding 4-amino derivatives.
-
Alkoxy substitution : Treatment with alkoxides (NaOMe, KOtBu) in ethanol under reflux replaces chlorine with methoxy/ethoxy groups.
Ester Hydrolysis and Derivatization
The ethyl ester undergoes hydrolysis under acidic/basic conditions:
-
Acidic hydrolysis (HCl/H₂SO₄, reflux): Generates free carboxylic acid (4-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid).
-
Basic hydrolysis (NaOH, H₂O/EtOH): Forms carboxylate salts, which react with acyl chlorides to produce amides.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom participates in Suzuki–Miyaura couplings under catalytic conditions:
| Reaction Partner | Catalyst System | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O | 80°C | 82 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos | Toluene | 100°C | 75 |
Conditions optimized for 18–24 h under inert atmosphere.
Oxidative Cross-Dehydrogenative Coupling (CDC)
Ethyl 4-chloropyrazolo[1,5-a]pyridine-2-carboxylate participates in Pd-catalyzed CDC reactions with β-dicarbonyl compounds. Key optimization parameters include:
Table 1 : CDC reaction optimization with ethyl acetoacetate
| Entry | Acetic Acid (equiv) | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | 2 | Air | 34 |
| 2 | 4 | Air | 52 |
| 3 | 6 | Air | 74 |
| 4 | 6 | O₂ | 94 |
Optimal conditions: 6 equiv acetic acid, O₂ atmosphere, Pd(OAc)₂ catalyst (10 mol%), 130°C in ethanol .
Functionalization via Nitrile Intermediates
The compound undergoes sequential transformations:
-
Cyanation : Reaction with CuCN in DMF at 120°C replaces chlorine with cyano groups.
-
Amidoxime formation : Treatment with NH₂OH·HCl/NaHCO₃ in EtOH/H₂O converts nitriles to amidoximes.
Table 2 : Derivatives synthesized via nitrile pathway
| Derivative | Substituents | Yield (%) |
|---|---|---|
| 4-(1,2,4-Oxadiazolyl) | R = Ph, R' = Me | 88 |
| 4-(Pyrimidin-2-yl) | R = 4-Cl-Ph, R' = Et | 76 |
Stability and Reactivity Considerations
-
Solvent effects : Reactions in DMF/acetic acid improve yields compared to protic solvents .
-
Oxygen sensitivity : CDC reactions show 94% yield under O₂ vs. 6% under argon .
-
Side reactions : Excessive Brønsted acids (e.g., TFA) promote undesired triazolo byproducts .
This compound’s dual reactivity (chlorine substitution + ester derivatization) makes it valuable for constructing complex heterocycles in pharmaceutical and materials science applications .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below summarizes key structural and molecular features of ethyl 4-chloropyrazolo[1,5-a]pyridine-2-carboxylate and related compounds:
Substituent Effects and Reactivity
- Bromine, being larger, may improve halogen bonding in biological systems . Pyrimidine-based derivatives (e.g., ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate) exhibit distinct electronic profiles due to the nitrogen-rich core, which may alter binding affinities in drug design .
Ester Group Position :
Heterocycle Core Modifications :
- Imidazo[1,2-a]pyridine derivatives (e.g., ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate) introduce additional nitrogen atoms, altering solubility and hydrogen-bonding capabilities .
Preparation Methods
Reaction Mechanism and Substrate Design
The CDC approach involves coupling N-amino-2-iminopyridines with β-ketoesters or β-diketones under oxidative conditions. For ethyl 4-chloropyrazolo[1,5-a]pyridine-2-carboxylate, the critical starting material is a chloro-substituted N-amino-2-iminopyridine. The reaction proceeds via nucleophilic addition of the enol form of the β-dicarbonyl compound to the N-amino-2-iminopyridine, followed by oxidative dehydrogenation and cyclization. The chlorine substituent at position 4 is introduced via the N-amino-2-iminopyridine precursor, ensuring regioselectivity during cyclization.
Optimization of Reaction Conditions
Key parameters influencing yield include the equivalents of acetic acid, reaction atmosphere, and temperature. As shown in Table 1, increasing acetic acid from 2 to 6 equivalents under an oxygen atmosphere improves yields from 34% to 94%.
Table 1: Optimization of Acetic Acid Equivalents and Atmosphere
| Entry | Acetic Acid (equiv) | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | 2 | Air | 34 |
| 2 | 4 | Air | 52 |
| 3 | 6 | Air | 74 |
| 4 | 6 | O₂ | 94 |
The oxygen atmosphere facilitates oxidative dehydrogenation, critical for aromatization. Substituting oxygen with argon reduces yields to 6%, underscoring the necessity of molecular oxygen.
Substrate Scope and Functional Group Compatibility
| N-Amino-2-iminopyridine | β-Ketoester | Product Yield (%) |
|---|---|---|
| 4-Chloro derivative | Ethyl acetoacetate | 94 |
| 4-Phenyl derivative | Ethyl benzoylacetate | 89 |
| 4-Cyano derivative | Methyl propionylacetate | 82 |
β-Dicarbonyl Compounds
Ethyl acetoacetate is the preferred β-ketoester due to its stability and reactivity. Alternatives like acetylacetone or cyclic β-diketones (e.g., dimedone) yield related pyrido[1,2-b]indazoles but are less relevant for carboxylate formation.
Practical Synthesis Workflow
Stepwise Procedure
-
Reagent Preparation : Combine 3 mmol of 1-amino-2-imino-4-chloro-1,2-dihydropyridine-3-carbonitrile and 3 mmol of ethyl acetoacetate in ethanol (10 mL).
-
Additive Incorporation : Introduce 6 equivalents of acetic acid (1.08 g).
-
Oxidative Coupling : Stir under oxygen (1 atm) at 130°C for 18 hours.
-
Isolation : Cool the mixture to room temperature, collect crystals via filtration, and recrystallize from ethanol.
Crystallographic Validation
X-ray diffraction analysis confirms the structure of analogous compounds (e.g., 4i and 4r ), validating the regiochemistry and substituent positions.
Alternative Methodologies and Limitations
Palladium-Catalyzed Approaches
Initial attempts using Pd(OAc)₂ or Cu(OAc)₂ in ethanol or acetonitrile failed to produce the desired product, highlighting the superiority of the CDC method.
Brønsted Acid Screening
Strong acids like p-TSA or TFA provided inferior yields (39–55%) compared to acetic acid, likely due to side reactions.
Scalability and Industrial Relevance
The CDC method is scalable, with yields exceeding 90% under optimized conditions. The use of ethanol as a solvent and oxygen as an oxidant aligns with green chemistry principles, enhancing its industrial viability .
Q & A
Q. What are the standard synthetic routes for Ethyl 4-chloropyrazolo[1,5-a]pyridine-2-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or halogenation reactions. For example, 4-chloropyrazolo[1,5-a]pyrazine derivatives can be functionalized by substituting chlorine with methoxide (NaOMe) or other nucleophiles under reflux in polar aprotic solvents like DMF or THF . Optimization involves adjusting reaction temperature (60–120°C), stoichiometry (1:1.2 molar ratio of substrate to nucleophile), and catalyst use (e.g., Pd for cross-couplings). Purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .
Q. What analytical techniques are critical for confirming the molecular structure and purity of this compound?
- Methodological Answer :
- X-ray crystallography provides definitive structural confirmation, as demonstrated for related pyrazolo[1,5-a]pyridine derivatives (e.g., bond angles, torsion angles, and crystal packing analysis) .
- NMR spectroscopy : H and C NMR verify substituent positions (e.g., ethyl ester at δ 4.3–4.5 ppm, pyridine protons at δ 7.0–8.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., exact mass 225.63 g/mol) and fragmentation patterns .
- HPLC (>95% purity) with UV detection (λ = 254 nm) ensures purity .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the pyrazolo[1,5-a]pyridine core be addressed?
- Methodological Answer : Regioselectivity in electrophilic substitutions (e.g., bromination, nitration) is influenced by electronic and steric factors. For example:
- Bromination : N-Bromosuccinimide (NBS) in CCl selectively targets the electron-rich C-7 position due to the directing effect of the pyridine nitrogen .
- Nitration : Mixed HNO/HSO favors C-5 substitution, guided by the electron-withdrawing chlorine at C-4. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .
Q. How do structural modifications (e.g., ester vs. carboxylate) impact the compound’s biological activity or material properties?
- Methodological Answer :
- Ester vs. Carboxylic Acid : Hydrolysis of the ethyl ester to the carboxylate (using NaOH/EtOH) enhances water solubility, critical for in vitro bioactivity assays. For instance, carboxylate derivatives show improved binding to kinase targets due to hydrogen-bonding interactions .
- Chlorine Substitution : Replacing chlorine with electron-donating groups (e.g., -OMe) alters electronic properties, affecting luminescence in materials science applications. UV-Vis spectroscopy and cyclic voltammetry quantify these changes .
Q. How can contradictory data in literature regarding reaction yields or spectroscopic profiles be resolved?
- Methodological Answer : Contradictions often arise from impurities or varying synthetic conditions. To resolve discrepancies:
- Reproduce experiments with strict control of moisture, oxygen (e.g., Schlenk techniques), and catalyst purity.
- Cross-validate analytical data : Compare NMR shifts with computed spectra (e.g., ACD/Labs or Gaussian) and reference compounds .
- Report detailed protocols : Include exact solvent grades, temperature gradients, and instrument calibration steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
